![molecular formula C19H24N2O3S B4774295 N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4774295.png)
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
Übersicht
Beschreibung
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. This compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of cytokines, such as IL-12, IL-23, and Type I interferons.
Wirkmechanismus
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide exerts its therapeutic effects by inhibiting the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is activated by cytokines, such as IL-12, IL-23, and Type I interferons, and plays a critical role in the regulation of immune responses. By inhibiting TYK2, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide blocks the downstream signaling of these cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cytokine-induced STAT phosphorylation, the suppression of pro-inflammatory cytokine production, and the reduction of immune cell infiltration into inflamed tissues. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been found to have a long half-life and a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, which allows for the specific targeting of this enzyme and avoids off-target effects. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has shown significant efficacy in preclinical models of autoimmune diseases, which makes it a promising candidate for further development. However, there are also some limitations to using N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in lab experiments. For example, the synthesis of this compound is complex and requires specialized expertise. Moreover, the cost of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide may be prohibitive for some research groups.
Zukünftige Richtungen
There are several future directions for the development of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide. One possible direction is the clinical development of this compound for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in patients with psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another possible direction is the exploration of the potential of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in other disease areas, such as cancer and infectious diseases. Moreover, the optimization of the synthesis method and the development of more potent and selective TYK2 inhibitors are also important areas of future research.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has shown significant efficacy in reducing inflammation and improving disease symptoms. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has demonstrated a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Eigenschaften
IUPAC Name |
N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-14(2)16-6-12-19(13-7-16)25(23,24)20-17-8-10-18(11-9-17)21(4)15(3)22/h6-14,20H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHPZJBECBUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.